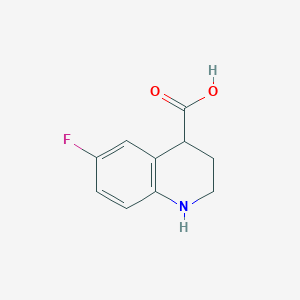![molecular formula C22H18N4O4S B2477076 N-{4-[4-(2,4-二甲苯基)-1,3-恶唑-2-基]苯基}-N'-(2-呋喃甲基)脲 CAS No. 1112013-41-8](/img/structure/B2477076.png)
N-{4-[4-(2,4-二甲苯基)-1,3-恶唑-2-基]苯基}-N'-(2-呋喃甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Studies have demonstrated its effectiveness against various bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits strong anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Its unique chemical structure allows it to target specific cancer cell pathways, making it a potential candidate for cancer therapy .
Antioxidant Activity
The compound has been found to possess antioxidant properties, which can help in neutralizing free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
The compound has demonstrated antiviral activity against certain viruses. Its mechanism involves inhibiting viral replication, which can help in controlling viral infections. This property is particularly valuable in the development of antiviral drugs .
Neuroprotective Effects
Research suggests that this compound can protect neurons from damage, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are involved in various metabolic pathways. This property can be exploited in designing drugs for metabolic disorders and other enzyme-related diseases .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its chemical structure allows it to absorb light and produce reactive oxygen species that can destroy cancer cells .
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and drug development.
Synthesis, antimicrobial, anticancer evaluation and QSAR studies Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism Synthesis of (±)-2-methyl-6-(3′-hydroxy-4′-methylphenyl)-2-hepten-4-one Design, Synthesis, and Investigation of Cytotoxic Effects
属性
IUPAC Name |
6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-3-8-26-21(27)15-9-17-18(29-12-28-17)10-16(15)23-22(26)31-11-19-24-20(25-30-19)14-6-4-13(2)5-7-14/h3-7,9-10H,1,8,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCOIFDACRSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)

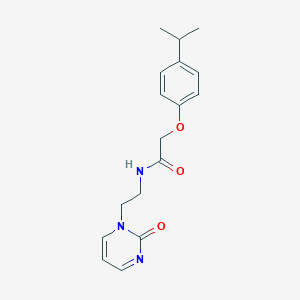
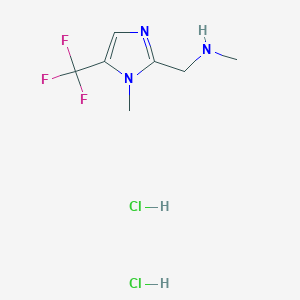
![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
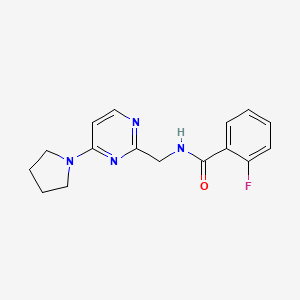
![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)
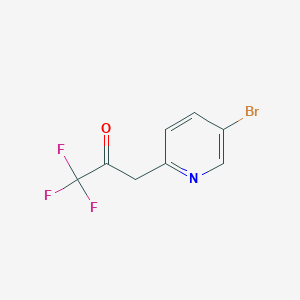
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)
